2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,4-difluorophenyl)acetamide
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Overview
Description
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,4-difluorophenyl)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a chlorophenyl group, a difluorophenyl group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,4-difluorophenyl)acetamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of Acetamide Linkage: The acetamide linkage is formed by reacting the isoxazole derivative with an appropriate acylating agent.
Introduction of Difluorophenyl Group: The difluorophenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide linkage or the isoxazole ring.
Reduction: Reduction reactions can occur at the chlorophenyl or difluorophenyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,4-difluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,4-dichlorophenyl)acetamide
- 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,4-dimethylphenyl)acetamide
- 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,4-difluorophenyl)propionamide
Uniqueness
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,4-difluorophenyl)acetamide is unique due to the presence of both chlorophenyl and difluorophenyl groups, which confer distinct chemical and biological properties. Its specific combination of functional groups and structural features makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N2O2/c18-11-3-1-10(2-4-11)16-8-13(22-24-16)9-17(23)21-15-6-5-12(19)7-14(15)20/h1-8H,9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYMNYZHFVDYDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NC3=C(C=C(C=C3)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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